molecular formula C12H6Br4O3 B13420504 2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether

2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether

Cat. No.: B13420504
M. Wt: 517.79 g/mol
InChI Key: KIHDTBLTKPAXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether ( 36452-33-2) is a high-purity chemical compound supplied for advanced research applications. With the molecular formula C12H6Br4O3 and a molecular weight of 517.79 g/mol , this tetrabrominated compound is a derivative of the hydroxylated polybrominated diphenyl ethers (OH-PBDEs) chemical family. This product is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.Research into this compound and its structural analogs has significant value in the field of endocrine disruption. Scientific studies have shown that a wide range of hydroxylated PBDEs can act as potent endocrine disruptors by significantly inhibiting the activity of the steroidogenic enzyme CYP19, also known as aromatase . Aromatase is the key enzyme responsible for the conversion of androgens into estrogens. The inhibition of this enzyme's activity in human placental microsomes by OH-PBDEs occurs at low micromolar concentrations, indicating a potential mechanism by which these compounds may disturb steroidogenesis in humans and wildlife . Researchers can utilize this compound to investigate its specific effects and potency in models of hormonal signaling disruption. As a specialized research chemical, it offers scientists a tool to explore the environmental impact and toxicological profile of brominated flame retardants and their metabolites.

Properties

Molecular Formula

C12H6Br4O3

Molecular Weight

517.79 g/mol

IUPAC Name

2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H6Br4O3/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H

InChI Key

KIHDTBLTKPAXNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Phenolic Precursors and Coupling

A classical approach involves starting with diphenyl ether or phenol derivatives and performing controlled bromination to introduce bromine atoms at the 3,3',5,5' positions. The hydroxyl groups at the 2 and 2' positions are either present initially or introduced via selective hydroxylation after bromination.

  • Bromination : Using bromine or brominating agents under controlled conditions to achieve tetra-bromination at the meta positions relative to the ether linkage.
  • Coupling : The brominated phenols are then coupled via an ether linkage, often catalyzed by base-promoted nucleophilic substitution or transition metal-catalyzed O-arylation.

This method requires careful control to avoid over-bromination or substitution at undesired positions.

O-Arylation Using Brominated Diaryliodonium Salts

A more modern and selective synthesis employs O-arylation of brominated phenols using symmetrical or unsymmetrical brominated diaryliodonium triflates. This method provides high regioselectivity and yields for PBDEs and their hydroxylated derivatives.

  • Synthesis of Diaryliodonium Salts : Brominated aromatic iodides are converted into diaryliodonium triflates, which serve as electrophilic arylating agents.
  • O-Arylation Reaction : The brominated phenol nucleophile attacks the diaryliodonium salt, forming the diphenyl ether bond with the desired substitution pattern.
  • Advantages : This approach allows for congener-specific synthesis, enabling the preparation of 2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether with high purity and minimal side products.

This method has been optimized for various PBDE congeners and their hydroxylated analogs, as detailed in the doctoral thesis from Stockholm University (2013).

Stepwise Synthesis via Brominated Phenol Derivatives

Another approach involves synthesizing the compound from brominated phenol intermediates with hydroxyl groups already in place, followed by coupling via nucleophilic substitution or base-promoted ether formation.

  • Starting Materials : 2,4-dibromophenol and 3,5-dibromo-2-hydroxyphenol are common precursors.
  • Coupling Conditions : The phenolic hydroxyl group of one molecule is reacted with the brominated aromatic ring of the other under basic conditions or with catalysts to form the ether linkage.
  • Purification : The product is purified by chromatography to isolate this compound.

This method is practical for laboratory-scale synthesis and has been reported in chemical supply catalogs and research articles.

Research Findings and Optimization

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Direct Bromination and Coupling Bromine, phenol derivatives, base catalyst 40-60 Requires careful control of bromination
O-Arylation with Diaryliodonium Salts Brominated diaryliodonium triflates, bromophenols, base, solvent (THF/DMF) 70-85 High regioselectivity, scalable
Stepwise Phenol Coupling Brominated phenols, base (NaOH, K2CO3), solvent 50-70 Suitable for small-scale synthesis

Analytical Characterization

Challenges and Considerations

  • Controlling regioselectivity during bromination is critical to avoid unwanted isomers.
  • The steric hindrance from multiple bromine atoms can affect coupling efficiency.
  • O-arylation using diaryliodonium salts offers improved selectivity but requires synthesis of the iodonium salts themselves.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield References
Direct Bromination + Coupling Simple reagents, straightforward Low selectivity, side products 40-60%
O-Arylation with Diaryliodonium Salts High regioselectivity, cleaner products Requires diaryliodonium salt synthesis 70-85%
Stepwise Phenol Coupling Practical for lab scale Moderate yield, purification needed 50-70%

Chemical Reactions Analysis

Oxidative Metabolism and Hydroxylation

Hydroxylated PBDEs (OH-PBDEs) are known metabolites formed via cytochrome P450-mediated oxidation. For example:

  • BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) undergoes oxidative metabolism to form 3-OH-BDE-47 and 6-OH-BDE-47 , with CYP2A2 and CYP3A1 as key enzymes .

  • BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) metabolizes to 4-OH-BDE-90 and 6'-OH-BDE-99 , mediated by CYP1A1 and CYP3A1 .

These reactions involve para-hydroxylation via a NIH-shift mechanism, where bromine substituents influence regioselectivity. DH-TBDPE’s dihydroxy groups may similarly undergo further oxidation or participate in redox cycling, though specific data are unavailable.

Nucleophilic Displacement Reactions

Brominated diphenyl ethers react with organometallic reagents (e.g., Grignard reagents, RLi) via nucleophilic displacement of bromine or ether oxygen. Key findings from related systems:

SubstrateReagentProductYield (%)ConditionsSource
Di-t-butyl peroxiden-BuLiButyl ether70THF, −78°C → rt
THP-peroxyacetalHexMgBrHexyl ether750°C → rt
Silyl peroxiden-BuLiMultiple products11Radical coupling observed

For DH-TBDPE, bromine atoms at 3,3',5,5' positions may hinder nucleophilic attack due to steric effects, while hydroxyl groups at 2,2' could participate in hydrogen bonding or act as leaving groups under acidic/basic conditions.

Radical-Mediated Reactions

Radical pathways are implicated in the degradation of brominated ethers:

  • Reaction of silyl peroxides with n-BuLi generates radicals, leading to coupling products (e.g., pentylbenzene) .

  • Photolytic debromination of PBDEs produces lower-brominated congeners via homolytic C–Br bond cleavage .

DH-TBDPE’s bromine substituents may undergo analogous radical-mediated debromination or cross-coupling, though its dihydroxy groups could stabilize intermediates through resonance or chelation.

Hydrolysis and Stability

Hydrolytic stability of PBDEs depends on bromination patterns:

  • PBDE-47 resists hydrolysis at neutral pH but degrades under alkaline conditions .

  • Hydroxylated PBDEs (e.g., 6-OH-BDE-47 ) exhibit increased solubility and reactivity compared to parent compounds .

DH-TBDPE’s hydroxyl groups may enhance hydrolysis susceptibility, particularly under acidic or enzymatic conditions, forming quinone-like structures via dehydration.

Environmental and Biological Interactions

  • Antibacterial Activity : Tetrabrominated diphenyl ethers (e.g., 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol) inhibit bacterial growth through membrane disruption .

  • Thyroid Disruption : Hydroxylated PBDEs mimic thyroxine (T4) structure, interfering with thyroid hormone transport and metabolism .

While DH-TBDPE’s bioactivity remains unstudied, its structural similarity to bioactive OH-PBDEs suggests potential endocrine-disrupting effects.

Synthetic Challenges

Efforts to synthesize trihaloethers via displacement of peroxides with trifluoromethyl anions (e.g., CF3_3SiMe3_3) failed due to competing Kornblum fragmentation . For DH-TBDPE, analogous attempts might face challenges from steric hindrance or preferential hydroxyl group reactivity.

Scientific Research Applications

2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The antimicrobial activity of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The bromine atoms in the compound enhance its reactivity, allowing it to interact with and inhibit key molecular targets within microbial cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The hydroxyl and bromine substitution patterns define key differences in physicochemical behavior:

Compound Bromine Substitution Hydroxyl/Methoxy Groups log P (Estimated) Water Solubility Persistence
2,2'-Dihydroxy-3,3',5,5'-tetraBDE 3,3',5,5' 2,2'-OH ~5.8* Moderate Moderate
BDE-47 (2,2',4,4'-tetraBDE) 2,2',4,4' None ~6.8 Low High
6-MeO-BDE47 2,2',4,4' 6-MeO ~6.5 Very Low Very High
5-OH-BDE47 2,2',4,4' 5-OH ~5.2 Moderate Low-Moderate

*Estimated based on bromine and hydroxyl contributions to hydrophobicity.

Key Insights :

  • Methoxylated analogs (e.g., 6-MeO-BDE47) exhibit higher persistence due to reduced metabolic degradation, whereas hydroxylated forms like the target compound may undergo faster conjugation and elimination .

Toxicological Effects

Thyroid Hormone Disruption
  • The target compound’s hydroxyl groups mimic thyroxine (T4) structure, enhancing affinity for thyroid transport proteins and deiodinase enzymes. In vitro studies show halogenated phenolics (e.g., OH-PBDEs) inhibit human thyroid deiodinases at IC₅₀ values as low as 1–10 μM, comparable to TCBPA (3,3',5,5'-tetrachlorobisphenol A) .
  • BDE-47, while lacking hydroxyl groups, still disrupts thyroid function indirectly via competitive binding to transthyretin (TTR) .
Oxidative Stress
  • Hydroxylated PBDEs induce oxidative stress more potently than non-hydroxylated analogs. For example, BDE-47 and BDE-209 inhibit catalase (CAT) and glutathione peroxidase (GSH-Px) in fish liver at concentrations >0.10 mg/L, but hydroxylated derivatives may act at lower doses due to redox-active phenolic moieties .
Neurodevelopmental Toxicity
  • While BDE-47 is linked to neurodevelopmental deficits in epidemiological studies, hydroxylated metabolites like the target compound may exacerbate effects through enhanced blood-brain barrier permeability or direct neuronal toxicity .

Bioaccumulation and Metabolism

  • Bioaccumulation : Methoxylated analogs (e.g., 6-MeO-BDE47) bioaccumulate 4–6× more than BDE-47 in marine predators like tiger sharks, whereas hydroxylated forms show lower biomagnification due to increased excretion .
  • Metabolic Pathways: Cleavage: BDE-47 undergoes ether bond cleavage to form bromophenols (e.g., 2,4-dibromophenol) . Hydroxylation: The target compound may arise from enzymatic hydroxylation of BDE-47 or debromination of higher brominated PBDEs . Conjugation: Hydroxyl groups facilitate glucuronidation or sulfation, reducing half-lives compared to parent PBDEs .

Environmental and Species-Specific Trends

  • Marine Ecosystems : Naturally occurring MeO-BDEs (e.g., 6-MeO-BDE47) dominate in sharks, while hydroxylated forms are more prevalent in species with advanced oxidative metabolism (e.g., mammals) .
  • Human Exposure : Hydroxylated PBDEs are detected in human serum at lower concentrations than BDE-47 but may contribute significantly to endocrine disruption due to higher potency .

Biological Activity

2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether (CAS Number 36452-33-2) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely recognized for their applications in flame retardants. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic effects. This article presents a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C12H6Br4O3
  • Molecular Weight : 485.79 g/mol
  • Appearance : White to pale yellow solid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Bacillus subtilis6.0
Klebsiella pneumoniae10.0

The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains highlights its potential as a therapeutic agent in treating resistant infections .

Cytotoxicity

Cytotoxic studies have demonstrated that this compound can induce cell death in various cancer cell lines. The IC50 values for different cell lines are detailed in Table 2.

Cell LineIC50 (µM)
HeLa (cervical carcinoma)15
HCT116 (colorectal carcinoma)20
A549 (lung adenocarcinoma)25
K562 (leukemia)30

The cytotoxic effects are attributed to the compound's ability to disrupt cellular functions and induce apoptosis in cancer cells .

The biological activity of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism has been shown to affect signaling pathways associated with inflammation and cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Sharma et al. (2023) investigated the antimicrobial properties of various brominated diphenyl ethers, including this compound. The results indicated that this compound exhibited superior activity against both standard and clinical strains of bacteria compared to conventional antibiotics .
  • Cytotoxicity Assessment : In a recent study published in the International Journal of Molecular Sciences, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

Q & A

Best practices for long-term environmental monitoring of hydroxylated PBDEs in sediment cores

  • Guidelines : Use isotope dilution GC-MS with accelerated solvent extraction (ASE) to recover aged residues. Normalize concentrations to total organic carbon (TOC) and compare temporal trends against PBDEs like BDE-47, which show exponential accumulation (doubling time ~5 years) in human populations .

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